

The Chemical Architecture and Biological Interface of Azatadine: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Azatadine, a first-generation tricyclic antihistamine, has long been a subject of interest in the field of pharmacology due to its potent histamine H1 receptor antagonism. This document provides a comprehensive technical guide to the chemical structure, properties, and biological activity of Azatadine. It includes a detailed summary of its physicochemical characteristics, an overview of its synthesis, and a description of its primary mechanism of action. Furthermore, this guide presents a detailed protocol for a histamine H1 receptor binding assay and an illustrative diagram of the associated signaling pathway, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

Azatadine is a tricyclic compound with the systematic IUPAC name 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine[1]. Its chemical structure is characterized by a seven-membered ring fused to two benzene rings, with a piperidine moiety attached via an exocyclic double bond.

Chemical Structure of Azatadine:

Chemical structure of Azatadine

Caption: 2D chemical structure of Azatadine.



The key physicochemical properties of Azatadine are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	11-(1-Methylpiperidin-4- ylidene)-6,11-dihydro-5H- benzo[1][2]cyclohepta[1,2- b]pyridine	[1]
Molecular Formula	C20H22N2	[3]
Molecular Weight	290.41 g/mol	[3]
CAS Number	3964-81-6	[4]
Melting Point	152-154 °C	[1]
Physical Appearance	Solid	[3]
Solubility	Very Soluble	[1]
Octanol/Water Partition Coefficient (LogP)	3.59	[1]

Synthesis of Azatadine

A synthetic route for Azatadine has been described in the literature, providing a multi-step process to obtain the final compound[1][5]. The synthesis generally involves the reaction of phenylacetonitrile with ethyl nicotinate, followed by a series of transformations to construct the tricyclic core and introduce the methylpiperidylidene moiety[1]. While a detailed, step-by-step experimental protocol is not readily available in the public domain, the key reaction steps are outlined below.

Synthesis Workflow

Caption: A simplified workflow for the synthesis of Azatadine.

Biological Activity and Mechanism of Action



Azatadine is a potent histamine H1 receptor antagonist[3]. Its primary pharmacological effect is to competitively and reversibly inhibit the action of histamine at H1 receptors, thereby preventing the allergic response and inflammatory cascade initiated by histamine release[3][6].

Histamine H1 Receptor Signaling Pathway

The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[7][8]. IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses associated with the allergic reaction[7]. Azatadine, by blocking the initial binding of histamine, prevents the activation of this pathway.

Caption: The signaling cascade initiated by histamine binding to the H1 receptor and its inhibition by Azatadine.

Experimental Protocols Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as Azatadine, for the histamine H1 receptor. The assay is based on the displacement of a radiolabeled H1 receptor antagonist, such as [3H]-mepyramine, from the receptor by the test compound.

Materials:

- HEK293T cells transiently transfected with a vector encoding the N-terminally HA-tagged human histamine H1 receptor.
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.
- Radioligand: [3H]-mepyramine (specific activity ~25 Ci/mmol).
- Non-specific binding control: Mepyramine (10 μM).
- Test compound (e.g., Azatadine) at various concentrations.



- Scintillation cocktail.
- Glass fiber filters (e.g., Whatman GF/C).
- · 96-well plates.
- Cell harvester.
- Scintillation counter.

Procedure:

- Membrane Preparation:
 - Culture and transfect HEK293T cells with the H1 receptor construct.
 - Two days post-transfection, harvest the cells and homogenize them in ice-cold binding buffer.
 - Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh binding buffer.
 - Determine the protein concentration of the membrane preparation.
- Binding Assay:
 - In a 96-well plate, add the following components in triplicate:
 - 50 μ L of binding buffer (for total binding) or 10 μ M mepyramine (for non-specific binding).
 - 50 μL of various concentrations of the test compound (e.g., Azatadine).
 - 50 μL of [³H]-mepyramine (final concentration ~1-5 nM).
 - 50 μL of the cell membrane preparation (final protein concentration ~10-20 μ g/well).
 - Incubate the plate at 25°C for 4 hours to reach equilibrium.



• Filtration and Counting:

- Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Spectroscopic Data

While detailed experimental NMR spectra for Azatadine are not readily available in public databases, a predicted ¹H NMR spectrum can be generated based on its chemical structure. This provides an estimation of the chemical shifts for the different protons in the molecule.

Predicted ¹H NMR Spectrum:

A predicted ¹H NMR spectrum for Azatadine is available on the DrugBank database, which can serve as a reference for researchers.

Conclusion



This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and biological activity of Azatadine. The information presented, including the summary table of physicochemical properties, the synthesis workflow, the signaling pathway diagram, and the experimental protocol for a histamine H1 receptor binding assay, is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research to obtain and publish detailed experimental spectroscopic data, such as ¹H and ¹³C NMR, would be a valuable addition to the scientific literature on this compound.

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